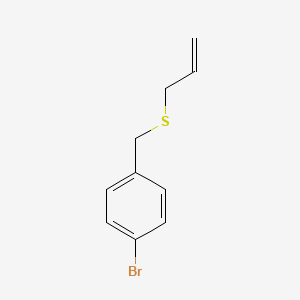

Allyl 4-bromobenzyl sulfide

Overview

Description

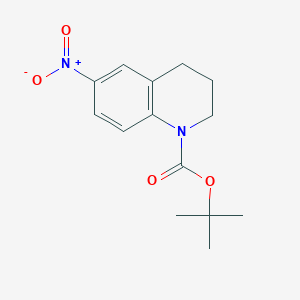

Allyl 4-bromobenzyl sulfide is a chemical compound with the linear formula C9H9BrS . It is also known by its CAS Number: 6334-55-0 .

Synthesis Analysis

The synthesis of allyl sulfides has been studied in various contexts. For instance, a study on the synthesis of trithiocarbonates and allyl sulfide-containing monomers reported a high yield synthesis of a variety of these compounds . Another study discussed an updated methodology for SN2 reactions, which are fundamental in organic chemistry, using an alkyl tosylate instead of a halide as the electrophile .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H11BrS . Its InChI Code is 1S/C10H11BrS/c1-2-7-12-8-9-3-5-10 (11)6-4-9/h2-6H,1,7-8H2 .Chemical Reactions Analysis

Allyl sulfides are involved in various chemical reactions. For instance, a study on the synthesis of novel trithiocarbonate and allyl sulfide-containing monomers discussed the reaction of a host of allyl ethers with 2-azaallyl anions . Another study discussed the allylation of nucleophilic carbon centers, which is a useful method for the formation of C(sp3)–C(sp3) linkages .Physical And Chemical Properties Analysis

The molecular weight of this compound is 243.17 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications

Chemoselective Rearrangements

Research has explored the chemoselective rearrangements of various sulfide complexes, including those related to Allyl 4-bromobenzyl sulfide. One study focused on the reactions of certain dibenzyl sulfide complexes, leading to thiolates via deprotonation and rearrangement processes (Cagle et al., 1996).

Electrochemical Activation

In the context of electrochemical research, this compound has been studied for its potential in electrocatalysis. Research shows that understanding the reaction mechanism of such compounds can help in optimizing electrocatalysts, which is essential for various industrial applications (Pauwels et al., 2018).

DNA Synthesis Induction

Allyl compounds, closely related to this compound, have been evaluated for their ability to induce unscheduled DNA synthesis in certain cell types. This kind of research is crucial for understanding the mutagenic and cytotoxic properties of these compounds (Schiffmann et al., 1983).

Organometallic Chemistry

In the field of organometallic chemistry, the study of reactions involving allyl and benzyl group transfers is significant. These studies often explore the formation of various intermediates and the generation of anion equivalents, which has implications for synthetic chemistry applications (Hudrlik et al., 2011).

Radioiodine Labeling and Tumor Cell Uptake

Research on this compound derivatives includes the study of radioiodine-labeled disulfides for evaluating tumor cell uptake. This research is particularly relevant for developing diagnostic and therapeutic agents in cancer treatment (Ryu et al., 2004).

Modification of Drug-Metabolizing Enzymes

Allyl sulfides, akin to this compound, have been studied for their effects on hepatic drug-metabolizing enzymes. Such research is vital for understanding how these compounds influence liver metabolism and their potential therapeutic applications (Haber et al., 1994).

Cross-Metathesis and Protein Modification

Allyl sulfides, including compounds similar to this compound, have been used in aqueous cross-metathesis reactions. This research is significant for site-selective protein modification, opening new avenues in biochemical and pharmaceutical research (Lin et al., 2008).

Antifungal Agents Synthesis

Studies have also focused on the synthesis of antifungal agents using this compound derivatives. Such research contributes to the development of new pharmaceuticals and therapeutic strategies (Das et al., 2007).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as diallyl sulfide, interact with cellular thiols and certain cellular proteins .

Mode of Action

It’s suggested that the compound may undergo a claisen rearrangement , a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .

Biochemical Pathways

The major metabolic pathways of sulfanes in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . After ingestion of raw garlic by a human, allyl methyl sulfide, allyl methyl disulfide, DAS2, and DAS3 were discovered in the breath of tested volunteers .

Pharmacokinetics

Allicin’s bioavailability in the gastrointestinal tract is dependent on the activity of the enzyme alliinase, and its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases .

Result of Action

Similar compounds have shown significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .

Action Environment

The action, efficacy, and stability of Allyl 4-bromobenzyl sulfide can be influenced by environmental factors. For instance, when exposed to unfavorable circumstances like high temperatures, light, and oxygen, the organosulfur components in garlic-derived compounds are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .

properties

IUPAC Name |

1-bromo-4-(prop-2-enylsulfanylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrS/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIFQOUHVMLSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)

![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)